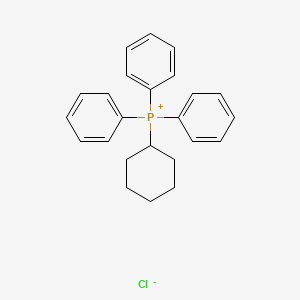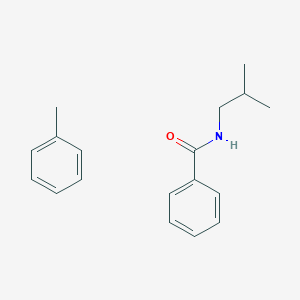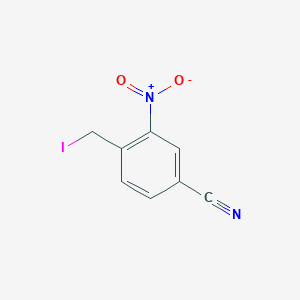
4-(Iodomethyl)-3-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Iodomethyl)-3-nitrobenzonitrile is an organic compound characterized by the presence of an iodomethyl group, a nitro group, and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-3-nitrobenzonitrile typically involves the nitration of a suitable benzonitrile precursor followed by iodination. One common method involves the nitration of 4-methylbenzonitrile to form 4-methyl-3-nitrobenzonitrile, which is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-(Iodomethyl)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Reduction: The major product is 4-(Aminomethyl)-3-nitrobenzonitrile.
Oxidation: The major product is 4-(Carboxymethyl)-3-nitrobenzonitrile.
科学的研究の応用
4-(Iodomethyl)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Iodomethyl)-3-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps.
類似化合物との比較
Similar Compounds
- 4-(Bromomethyl)-3-nitrobenzonitrile
- 4-(Chloromethyl)-3-nitrobenzonitrile
- 4-(Fluoromethyl)-3-nitrobenzonitrile
Uniqueness
4-(Iodomethyl)-3-nitrobenzonitrile is unique due to the presence of the iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs. This increased reactivity makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
90178-76-0 |
|---|---|
分子式 |
C8H5IN2O2 |
分子量 |
288.04 g/mol |
IUPAC名 |
4-(iodomethyl)-3-nitrobenzonitrile |
InChI |
InChI=1S/C8H5IN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2 |
InChIキー |
CBOHDANLUOKOSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)
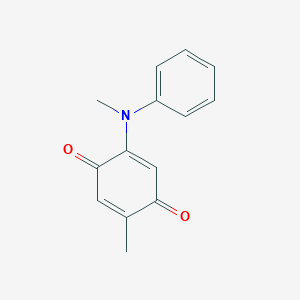
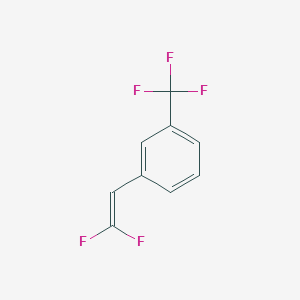
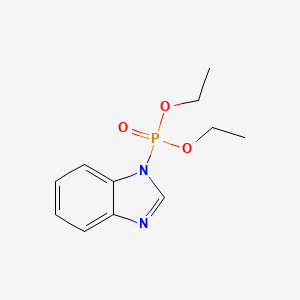
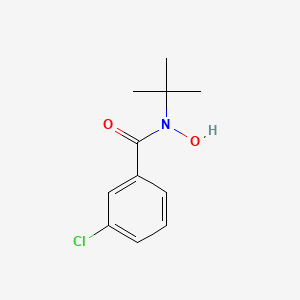
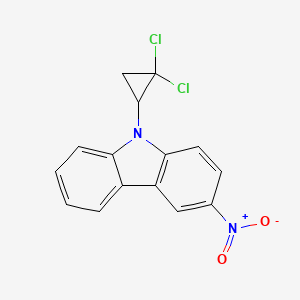
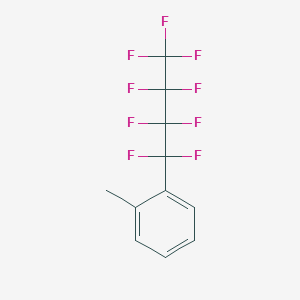
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
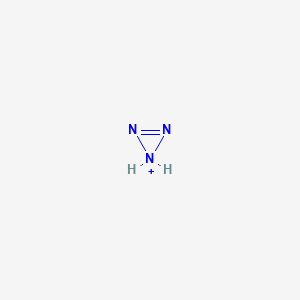
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)
